

^1H NMR Analysis of 5-Nitropyridine-2-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 5-Nitropyridine-2-carbaldehyde

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. This guide provides a detailed analysis of the ^1H NMR spectrum of **5-Nitropyridine-2-carbaldehyde**, offering a comparison with the unsubstituted parent compound, 2-pyridinecarboxaldehyde, and predicting the spectral data based on established principles of NMR spectroscopy.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **5-Nitropyridine-2-carbaldehyde** is predicted to exhibit four distinct signals corresponding to the four protons in the molecule. The presence of the strongly electron-withdrawing nitro group at the 5-position and the aldehyde group at the 2-position significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to unsubstituted pyridine.

A detailed prediction of the chemical shifts (δ) in parts per million (ppm), the expected splitting patterns (multiplicity), and the coupling constants (J) in Hertz (Hz) is presented in Table 1. This prediction is based on the analysis of substituent effects on the pyridine ring and comparison with structurally related compounds.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-aldehyde	10.1 - 10.3	Singlet (s)	-
H-3	8.4 - 8.6	Doublet (d)	$J(\text{H3-H4}) \approx 8.0$
H-4	8.2 - 8.4	Doublet of doublets (dd)	$J(\text{H3-H4}) \approx 8.0$, $J(\text{H4-H6}) \approx 2.5$
H-6	9.2 - 9.4	Doublet (d)	$J(\text{H4-H6}) \approx 2.5$

Table 1: Predicted ^1H NMR spectral data for **5-Nitropyridine-2-carbaldehyde**.

Comparison with 2-Pyridinecarboxaldehyde

To illustrate the impact of the 5-nitro substituent, a comparison with the experimental ^1H NMR data of the parent compound, 2-pyridinecarboxaldehyde, is essential. The electron-withdrawing nature of the nitro group deshields the protons on the pyridine ring, leading to a downfield shift of their corresponding signals.

Proton	2-Pyridinecarboxaldehyde Chemical Shift (δ , ppm)	5-Nitropyridine-2-carbaldehyde Predicted Chemical Shift (δ , ppm)	Predicted Shift Change ($\Delta\delta$, ppm)
H-aldehyde	~ 10.1	10.1 - 10.3	0 to +0.2
H-3	~ 7.9	8.4 - 8.6	+0.5 to +0.7
H-4	~ 7.5	8.2 - 8.4	+0.7 to +0.9
H-5	~ 7.8	-	-
H-6	~ 8.7	9.2 - 9.4	+0.5 to +0.7

Table 2: Comparison of ^1H NMR chemical shifts of 2-Pyridinecarboxaldehyde and predicted shifts for **5-Nitropyridine-2-carbaldehyde**.

The aldehyde proton in aldehydes typically resonates in the range of 9-10 ppm.^{[1][2]} In 2-pyridinecarboxaldehyde, this proton appears around 10.1 ppm. The introduction of a nitro group at the 5-position is expected to have a minor electronic effect on the aldehyde proton, resulting in a slight downfield shift.

The protons on the pyridine ring in the parent compound appear in the aromatic region, generally between 7.0 and 9.0 ppm. The electron-withdrawing nitro group in **5-Nitropyridine-2-carbaldehyde** will significantly deshield all the ring protons, causing their signals to shift to a lower field. The most substantial effect is anticipated for H-4 and H-6, which are ortho and para to the nitro group, respectively.

Experimental Protocol

Obtaining a high-quality ^1H NMR spectrum is crucial for accurate structural analysis. The following is a standard protocol for the ^1H NMR analysis of **5-Nitropyridine-2-carbaldehyde**:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Nitropyridine-2-carbaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- **Instrument Setup:**
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to ensure optimal magnetic field homogeneity.
 - Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
 - Use a standard pulse sequence for ^1H NMR acquisition.
- **Data Acquisition:**
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the resulting signals to determine the relative number of protons for each peak.

- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption signals.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

Structural and Signaling Analysis

The through-bond coupling interactions between the protons in **5-Nitropyridine-2-carbaldehyde** give rise to the observed splitting patterns. These relationships can be visualized to better understand the ^1H NMR spectrum.

Figure 1: Predicted proton-proton coupling in **5-Nitropyridine-2-carbaldehyde**.

The diagram above illustrates the expected through-bond couplings. The proton at position 3 (H-3) is coupled to the proton at position 4 (H-4), resulting in a doublet. H-4 is coupled to both H-3 and the proton at position 6 (H-6), leading to a doublet of doublets. H-6 is coupled only to H-4, appearing as a doublet. The aldehyde proton does not have any adjacent protons to couple with and therefore appears as a singlet.

This comprehensive analysis, including the predicted spectral data, comparison with a known analogue, a detailed experimental protocol, and a visual representation of the molecular interactions, provides a valuable resource for researchers working with **5-Nitropyridine-2-carbaldehyde** and related compounds.

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References

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